(3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
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Overview
Description
(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both a thiophene and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a β-keto ester can form the pyrazole ring, which can then be functionalized to introduce the thiophene group.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, which is known for synthesizing thiophene derivatives. This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester under specific conditions .
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings .
Scientific Research Applications
(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 3-thiophenemethanol and thiophene-2-carboxylic acid share the thiophene ring but differ in their functional groups and overall structure.
Pyrazole derivatives: Compounds such as 1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole have similar pyrazole rings but different substituents.
Uniqueness
(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)methanol is unique due to the combination of the thiophene and pyrazole rings in a single molecule. This dual-ring structure provides distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
(5-thiophen-3-yl-1H-pyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-3,5,11H,4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIXTJWPQNEALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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